
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to it. The pyrazole ring is connected to a thiophene ring, another five-membered ring but with a sulfur atom, via a sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the rings and the substituents on these rings. The presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and thiophene rings are known to participate in a variety of chemical reactions. For instance, pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Researchers have developed novel heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis involved reacting a precursor with various active methylene compounds, leading to the production of derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole. Among the newly synthesized compounds, eight demonstrated significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
A study on pyrazoline benzensulfonamides synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The research found that the sulfonamide derivatives inhibited cytosolic human carbonic anhydrase I and II isoenzymes effectively, with low cytotoxicity and tumor selectivity towards oral squamous cancer cell carcinoma cell lines, suggesting potential for developing new inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Synthesis and Characterization for Potential Applications
In another study, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was synthesized, and its structure was characterized. The research explored the effects of various conditions on the yield, providing insights into the potential applications of such compounds in various scientific fields (Peng-yun, 2013).
Enzyme Inhibitory Activities
A study focusing on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The compounds displayed significant enzyme inhibitory activity, surpassing that of the reference compound acetazolamide, and presented a degree of tumor selectivity, suggesting their potential as lead molecules for further investigation in therapeutic contexts (Kucukoglu et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKZDIKSWJRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)


![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

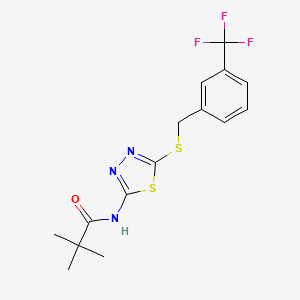
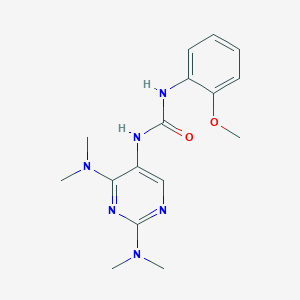
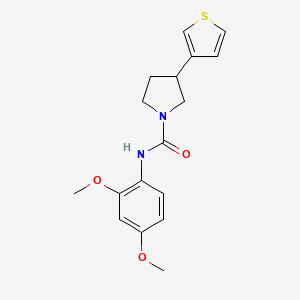
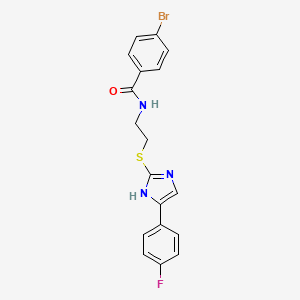
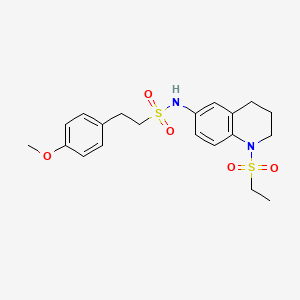
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
